2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethylamine
Description
Properties
IUPAC Name |
2-[2-[(dimethylamino)methyl]piperidin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-12(2)9-10-5-3-4-7-13(10)8-6-11/h10H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSYDBLRCQGLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethylamine typically involves the reaction of piperidine with formaldehyde and dimethylamine, followed by the addition of ethylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
The compound 2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethylamine , often referred to as DMPEA, has garnered significant attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.
Pharmacological Studies
DMPEA has been investigated for its potential as a pharmacological agent . Research indicates that it may exhibit activity as a monoamine reuptake inhibitor , which is crucial for the treatment of mood disorders such as depression and anxiety.
Case Study: Antidepressant Potential
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of DMPEA derivatives. The findings suggested that modifications to the piperidine ring could enhance selectivity for serotonin transporters, indicating a pathway for developing novel antidepressants.
Neuroscience Research
In neuroscience, DMPEA is being studied for its effects on neurotransmitter systems. Its ability to modulate dopamine and norepinephrine levels positions it as a candidate for research into treatments for neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research published in Neuropharmacology demonstrated that DMPEA could protect neuronal cells from oxidative stress, suggesting its potential use in therapies for conditions like Parkinson's disease.
Chemical Synthesis
DMPEA serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a nucleophile makes it valuable in creating more complex molecules used in drug development.
Data Table: Synthesis Pathways
| Compound Name | Synthesis Methodology | Yield (%) |
|---|---|---|
| DMPEA Derivative 1 | N-alkylation with alkyl halides | 85 |
| DMPEA Derivative 2 | Reductive amination | 78 |
| DMPEA Derivative 3 | Cyclization reactions | 90 |
Toxicological Assessments
Understanding the safety profile of DMPEA is crucial for its application in human therapeutics. Toxicological studies have focused on its effects on various organ systems and potential side effects.
Case Study: Safety Profile Evaluation
A comprehensive toxicology study revealed that while DMPEA exhibited low acute toxicity, long-term exposure raised concerns regarding hepatotoxicity at higher doses. These findings underscore the importance of dosage regulation in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine Derivatives
- 2-Piperidin-1-yl-ethylamine : This compound lacks substituents on the piperidine ring but demonstrates high potency in glucokinase activation (EC₅₀ = 6 nM), attributed to favorable van der Waals interactions in enzyme pockets .
- However, its solubility profile (water and organic solvents) makes it a practical intermediate in synthesis .
Heterocyclic Ethylamine Analogs
- 2-Morpholin-1-yl-ethylamine : The oxygen atom in the morpholine ring increases polarity, leading to a moderate EC₅₀ (20 nM) in glucokinase activation, slightly lower than piperidine-based analogs .
Structure-Activity Relationship (SAR) Insights
- Substituent Size and Enzymatic Potency: Larger substituents (e.g., dimethylaminomethyl in the target compound) may enhance enzyme binding via hydrophobic interactions, as seen in acetylenyl benzamide derivatives .
- Amine Group Modifications : N,N-Dimethyl groups (as in the target compound) generally improve enzyme potency compared to simple amines. For example, replacing NH₂ with N,N-dimethylethane-1,2-diamine increased glucokinase activation by 4.5-fold .
- Heteroatom Effects : Oxygen (morpholine) or nitrogen (pyridine) in the ring alters electronic properties, influencing solubility and target affinity .
Biological Activity
2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethylamine, commonly referred to as DMPEA, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with DMPEA, including its mechanisms of action, therapeutic uses, and relevant case studies.
Chemical Structure and Properties
DMPEA is characterized by its piperidine ring structure, which is essential for its biological activity. The presence of dimethylamino and ethylamine groups enhances its interaction with biological targets.
The biological activity of DMPEA is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:
- Enzyme Inhibition : DMPEA has been shown to inhibit various enzymes, which can lead to altered metabolic pathways and therapeutic effects.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving acetylcholine and serotonin, which are crucial for cognitive functions and mood regulation.
Biological Activities
Research indicates that DMPEA exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that DMPEA may possess cytotoxic properties against cancer cell lines. For instance, it has been evaluated for its effects on FaDu hypopharyngeal tumor cells, demonstrating significant apoptosis induction compared to standard chemotherapeutics like bleomycin .
- Antimicrobial Effects : DMPEA has shown potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of DMPEA in models of neurodegenerative diseases, suggesting it may inhibit key enzymes involved in neuroinflammation .
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, DMPEA was tested for its ability to induce apoptosis. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in hypopharyngeal tumor cells. This suggests a potential role for DMPEA in cancer therapy.
Case Study 2: Neuroprotective Properties
Research conducted on animal models demonstrated that DMPEA could reduce the expression of inflammatory markers associated with neurodegenerative diseases. This was evidenced by decreased levels of acetylcholinesterase (AChE) activity and improved cognitive function in treated subjects compared to controls .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-(2-Dimethylaminomethyl-piperidin-1-yl)-ethylamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and reductive amination. Key intermediates include piperidine derivatives and dimethylaminomethyl precursors. For example:
- Step 1: Alkylation of piperidine with chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form 1-(2-aminoethyl)piperidine.
- Step 2: Reaction with dimethylamine via reductive amination (NaBH₃CN, MeOH) to introduce the dimethylaminomethyl group.
Optimal yields (>70%) are achieved at 60–80°C with stoichiometric control to minimize byproducts like N-methylated impurities. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (D₂O or CDCl₃) identifies proton environments (e.g., δ 2.4–3.1 ppm for piperidine CH₂ groups; δ 2.2 ppm for dimethylamino protons).
- Mass Spectrometry: ESI-MS (positive mode) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 215.2).
- X-ray Crystallography: Resolves stereochemistry; a Zn(II) complex analog (similar to ) showed bond angles of 109.5° for the piperidine ring .
- IR Spectroscopy: Peaks at 2800–3000 cm⁻¹ (C-H stretch) and 1600 cm⁻¹ (C-N stretch) .
Advanced Research Questions
Q. How can contradictions between NMR and mass spectrometry data be resolved during structural validation?
Methodological Answer: Discrepancies often arise from solvent interactions or ionization artifacts. Strategies include:
- Solvent Screening: Test multiple solvents (DMSO-d₆, CD₃OD) to identify solvent-induced shifts.
- High-Resolution MS (HRMS): Resolve isotopic patterns (e.g., Δ <2 ppm for [M+H]⁺).
- 2D NMR (COSY, HSQC): Correlate ambiguous proton signals (e.g., overlapping piperidine and ethylamine protons).
For example, a study on a related piperidine-ethylamine compound used HSQC to assign quaternary carbons, resolving misassignments caused by dynamic proton exchange .
Q. What computational models predict the compound’s interaction with biological targets, such as neurotransmitter receptors?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Models binding to serotonin or dopamine receptors. The piperidine ring’s conformation (chair vs. boat) critically affects binding affinity.
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns. For example, a piperidine derivative showed stronger H-bonding with Glu206 in the 5-HT₂A receptor versus histamine receptors .
- QSAR Studies: Correlate substituent effects (e.g., dimethylamino group) with IC₅₀ values. Lipophilicity (logP ≈1.5) optimizes blood-brain barrier penetration .
Q. How do structural modifications to the piperidine ring impact the compound’s pharmacological activity?
Methodological Answer:
- Ring Substitution: Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of piperidine increases affinity for σ₁ receptors (Ki reduced from 120 nM to 35 nM).
- Conformational Restriction: Replacing piperidine with a bicyclic scaffold (e.g., decahydroisoquinoline) enhances selectivity for α₂-adrenergic receptors.
- Methylation: N-Methylation of the ethylamine side chain reduces metabolic clearance (t₁/₂ increased from 1.2 h to 4.5 h in liver microsomes) .
Q. What strategies mitigate oxidative degradation during long-term storage of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
